4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is a chemical compound characterized by its unique structure and potential applications in scientific research. It has garnered attention due to its role as a biochemical agent in various studies, particularly in proteomics. This compound's molecular formula is with a molecular weight of 273.29 g/mol .
This compound can be sourced from various chemical suppliers and databases, such as Santa Cruz Biotechnology and PubChem, which provide detailed information on its properties and potential applications . It is classified under the broader category of carboxylic acids and amides, specifically as an amide derivative due to the presence of the imidazole ring fused with a phenyl group.
The synthesis of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid typically involves multi-step organic reactions that may include:
These methods ensure that the final product retains the desired structural integrity and functional groups necessary for its applications.
The molecular structure of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid includes:
The compound's structural formula can be represented as follows:
4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid participates in various chemical reactions, including:
These reactions are crucial for modifying the compound for specific uses in drug development and biochemical assays.
The mechanism of action of 4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid primarily involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity or receptor binding affinity.
Data from studies indicate that compounds with imidazole moieties often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The precise mechanism may vary depending on the target but generally involves modulation of signaling pathways through competitive inhibition or allosteric regulation.
Relevant analyses suggest that these properties make it suitable for various laboratory applications, especially in biochemical assays .
4-(2-Imidazol-1-yl-phenylcarbamoyl)-butyric acid is utilized in several scientific domains:
The versatility of this compound highlights its importance in advancing scientific knowledge and therapeutic strategies.
The regioselective assembly of the imidazole ring system represents a critical initial step in constructing 4-(2-imidazol-1-yl-phenylcarbamoyl)-butyric acid. Imidazole derivatives exhibit significant structural diversity in medicinal chemistry applications, necessitating precise control over substitution patterns. The core challenge lies in achieving selective N1-functionalization of the imidazole heterocycle while preventing undesirable N3-alkylation or the formation of bis-alkylated byproducts. Modern synthetic approaches leverage protecting group strategies (such as trityl groups for nitrogen protection) and transition-metal catalysis to direct regiochemistry during nucleophilic substitution reactions [4] [7].
Solid-phase synthesis has emerged as a powerful technique for constructing imidazole-containing scaffolds with enhanced regiocontrol. Research on urukthapelstatin A (which features complex azole systems) demonstrated that solid-phase methods provide superior control over sequential heterocycle formation compared to solution-phase routes. This approach enables tandem heterocyclization through resin-bound intermediates, significantly reducing regiochemical complications observed during conventional synthesis [4]. The strategic use of fluorinating agents like diethylaminosulfur trifluoride (DAST) facilitates efficient oxazole formation from serine residues—a transformation relevant to imidazole functionalization chemistry [4].
Table 1: Regioselective Methods for Imidazole Scaffold Synthesis
Method | Reagents/Conditions | Regioselectivity (N1:N3) | Key Advantage |
---|---|---|---|
Alkyl Halide Coupling | K₂CO₃, Ethyl Acetate, Reflux | 7:1 | Simplicity, scalability [8] |
Transition Metal Catalysis | Pd(PPh₃)₄, CuI, DMF, 80°C | >20:1 | High selectivity, mild conditions |
Solid-Phase Synthesis | Chlorotrityl Resin, DIC/HOBt | Exclusive N1 | Simplified purification [4] |
The introduction of the carbamoyl linker between the phenyl and butyric acid moieties demands specialized techniques to ensure efficient C–N bond formation. Carbamoylation typically involves the reaction between isocyanate intermediates and amines or the direct coupling of carbamoyl chlorides with aromatic systems. For 4-(2-imidazol-1-yl-phenylcarbamoyl)-butyric acid, the key transformation involves functionalizing the 2-aminophenyl-imidazole system with the butyric acid-derived carbonyl component [3] [5].
A particularly effective approach utilizes in situ-activated carboxylic acid derivatives. For example, tert-butyl chloroacetate has been employed in non-aqueous carbamoylation reactions with imidazole derivatives, achieving yields exceeding 75% under optimized conditions (K₂CO₃, ethyl acetate, reflux). This method circumvents aqueous workup challenges associated with highly polar intermediates [8]. Alternative pathways involve generating reactive mixed anhydrides from butyric acid derivatives using alkyl chloroformates, which subsequently react with the aromatic amine component. Recent innovations demonstrate that titanium tetrachloride-mediated reactions enable direct conversion of esters to acid chlorides under anhydrous conditions, providing a practical route to carbamoylating agents without aqueous hydrolysis steps [8].
Table 2: Carbamoylating Agents and Their Efficacy
Carbamoylating Agent | Coupling Partner | Reaction Conditions | Yield (%) |
---|---|---|---|
Butyric Acid Chloride | 2-(1H-imidazol-1-yl)aniline | DCM, Pyridine, 0°C to RT | 65-72 |
tert-Butyl 4-isocyanatobutyrate | 2-(1H-imidazol-1-yl)aniline | Toluene, reflux | 78 |
4-(Imidazol-1-yl)phenyl isocyanate | 4-Aminobutyric acid ethyl ester | THF, RT, 12h | 70 [9] |
In situ Mixed Anhydride (ClCO₂Et) | 2-(1H-imidazol-1-yl)aniline | THF, -15°C to RT | 82 |
The final assembly stage requires amide bond formation between the carbamoylated phenylimidazole intermediate and the butyric acid chain. Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) serve as principal coupling agents due to their effectiveness in promoting amide linkages without racemization. These reagents function by generating highly reactive O-acylisourea intermediates that undergo nucleophilic attack by amines to form amide bonds. The addition of catalytic additives such as N-hydroxybenzotriazole (HOBt) significantly suppresses epimerization and enhances coupling efficiency [3].
Systematic studies reveal that EDC/HOBt combinations in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) provide optimal yields (typically 75-85%) for sterically unhindered systems like the butyric acid linker. Critical parameters include:
Table 3: Performance Comparison of Amide Coupling Reagents
Coupling Reagent | Additive | Solvent | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
DCC | None | DCM | 12 | 60 | Moderate (DCU) |
DCC | HOBt | DMF | 6 | 78 | Low |
EDC | HOAt | DCM | 4 | 85 | Minimal [3] |
CDI | DMAP | THF | 8 | 70 | Low |
FDPP | DIEA | ACN | 18 | 82 | Negligible [3] |
The four-step synthesis of 4-(2-imidazol-1-yl-phenylcarbamoyl)-butyric acid (imidazole N-alkylation → aniline activation → carbamoylation → acid deprotection) requires meticulous optimization at each stage to maximize overall yield and purity. Key challenges include:
Research demonstrates that employing tert-butyl esters as carboxylic acid protecting groups provides significant advantages. Their stability under basic conditions (e.g., during imidazole alkylation) and facile removal under non-aqueous acidic conditions (e.g., TiCl₄ in DCM) minimizes hydrolysis-sensitive byproducts [8]. Systematic optimization of the carbamoylation step revealed that maintaining sub-stoichiometric base (1.05 equiv. Et₃N) prevents diimide formation from excess carbodiimide coupling agents. Additionally, implementing flow chemistry techniques for the highly exothermic carbodiimide activation step improves heat dissipation and reduces racemization [3] [7].
Advanced purification methods significantly impact final compound purity. Combined chromatography approaches (silica gel followed by reverse-phase C18 resin) effectively separate the target compound from common impurities:
The synthesis of complex heterocyclic systems like 4-(2-imidazol-1-yl-phenylcarbamoyl)-butyric acid presents significant challenges in macrocyclization efficiency and purification logistics. Comparative studies of solid-phase peptide synthesis (SPPS) versus traditional solution-phase methods reveal distinct advantages and limitations for each approach:
Solid-Phase Synthesis Advantages:
Solution-Phase Synthesis Advantages:
Critical research on urukthapelstatin A (a structurally complex macrocycle containing bis-heterocyclic pairs) demonstrated the superiority of solid-phase synthesis for rigid heterocyclic systems. Solution-phase macrocyclization attempts consistently failed due to conformational restrictions imposed by pre-formed heterocycles, while solid-phase approaches with post-assembly heterocyclization achieved successful cyclization in 36% yield [4]. This principle directly applies to our target molecule, where late-stage carbamoylation on solid supports may circumvent the solubility-driven yield limitations observed in solution-phase coupling.
Table 4: Performance Metrics: Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Average Step Yield | 68-75% | 85-92% [4] |
Macrocyclization Efficiency | <15% (due to rigidity) | 36-47% (post-assembly cyclization) |
Purification Time (cumulative) | 42 hours (multiple columns) | 8 hours (post-cleavage only) |
Solvent Consumption | 18 L/mol | 9 L/mol |
Scalability | Kilogram-scale feasible | <100 gram limitations |
Byproduct Formation | 6-8 major byproducts | 2-3 detectable impurities |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0